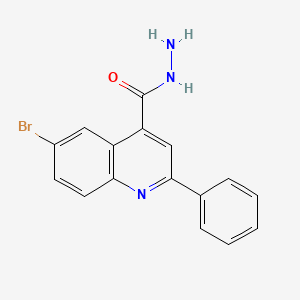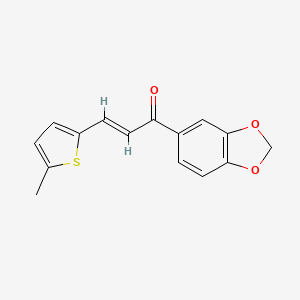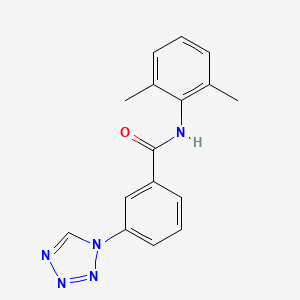![molecular formula C16H26N2O4S B5729892 N-tert-butyl-2-[4-(tert-butylsulfamoyl)phenoxy]acetamide](/img/structure/B5729892.png)
N-tert-butyl-2-[4-(tert-butylsulfamoyl)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-2-[4-(tert-butylsulfamoyl)phenoxy]acetamide is a synthetic organic compound known for its unique chemical structure and properties. It is used in various scientific research applications, including chemistry, biology, medicine, and industry. The compound’s structure features a tert-butyl group, a sulfamoyl group, and a phenoxyacetamide moiety, which contribute to its distinct reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-[4-(tert-butylsulfamoyl)phenoxy]acetamide typically involves the reaction of tert-butylamine with 4-(tert-butylsulfamoyl)phenol, followed by acylation with chloroacetyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and maintain the reaction environment. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the compound’s purity and quality. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-[4-(tert-butylsulfamoyl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfamoyl group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in dry solvents like ether or tetrahydrofuran under an inert atmosphere.
Substitution: Various nucleophiles (amines, thiols); reactions may require catalysts or specific conditions such as elevated temperatures or the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Phenoxy derivatives with different substituents
Scientific Research Applications
N-tert-butyl-2-[4-(tert-butylsulfamoyl)phenoxy]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new compounds with potential pharmaceutical or industrial applications.
Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Explored as a potential drug candidate or as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, or materials with specific properties.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-[4-(tert-butylsulfamoyl)phenoxy]acetamide depends on its specific application and target. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or proteins, modulating their activity and leading to various physiological effects. The presence of the tert-butyl and sulfamoyl groups can influence the compound’s binding affinity and selectivity for its targets, contributing to its overall efficacy and potency.
Comparison with Similar Compounds
N-tert-butyl-2-[4-(tert-butylsulfamoyl)phenoxy]acetamide can be compared with other similar compounds, such as:
N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide: This compound features an aminophenyl group instead of a sulfamoyl group, which may result in different reactivity and biological activity.
N-(tert-butyl)-2-{4-[(tert-butylamino)sulfonyl]phenoxy}acetamide: Similar in structure but with variations in the substituents, leading to differences in chemical and physical properties.
Properties
IUPAC Name |
N-tert-butyl-2-[4-(tert-butylsulfamoyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S/c1-15(2,3)17-14(19)11-22-12-7-9-13(10-8-12)23(20,21)18-16(4,5)6/h7-10,18H,11H2,1-6H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNJTVSDIRCCOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(5E)-5-[(2-methylphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide](/img/structure/B5729809.png)
![2-methyl-5-(2-oxo-2-phenylethyl)[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5729814.png)

![N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-prop-2-enylmorpholine-4-carboxamide](/img/structure/B5729828.png)

![1-[4-(3-Cyclopentylpropanoyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B5729838.png)
![[(Z)-[1-amino-2-(3,4-dichlorophenyl)ethylidene]amino] 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B5729840.png)
![N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)propanamide](/img/structure/B5729841.png)
![1-[(4-bromophenyl)methyl]-4-(2-methylphenyl)piperazine](/img/structure/B5729855.png)
![N-(4-methylbenzyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5729860.png)
![1-methyl-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5729881.png)
![4-bromo-N'-{[(naphthalen-2-yloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5729886.png)

![4-[2-(2-ethoxyphenoxy)ethyl]morpholine](/img/structure/B5729900.png)
